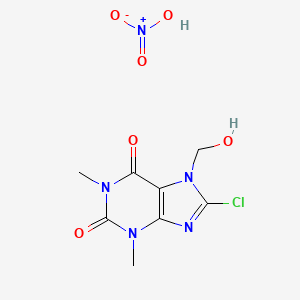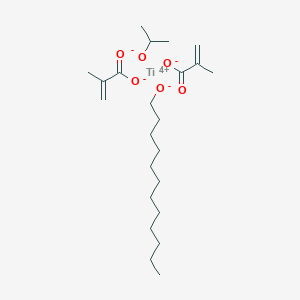![molecular formula C12H16N5.Cl<br>C12H16ClN5 B13782788 1,3-Dimethyl-2-[[4-(methylamino)phenyl]azo]-1H-imidazolium chloride CAS No. 89923-52-4](/img/structure/B13782788.png)
1,3-Dimethyl-2-[[4-(methylamino)phenyl]azo]-1H-imidazolium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-2-[[4-(methylamino)phenyl]azo]-1H-imidazolium chloride is a synthetic organic compound with the molecular formula C13H18N5Cl It is known for its unique structural features, which include an imidazolium core substituted with a methylamino phenyl azo group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-[[4-(methylamino)phenyl]azo]-1H-imidazolium chloride typically involves the following steps:
Formation of the Imidazolium Core: The imidazolium core can be synthesized by reacting 1,3-dimethylimidazole with an appropriate alkylating agent under controlled conditions.
Introduction of the Azo Group: The azo group is introduced by diazotization of 4-(methylamino)aniline followed by coupling with the imidazolium core. This step requires careful control of temperature and pH to ensure the formation of the desired azo compound.
Formation of the Chloride Salt: The final step involves the conversion of the intermediate product into its chloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
化学反応の分析
Types of Reactions
1,3-Dimethyl-2-[[4-(methylamino)phenyl]azo]-1H-imidazolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of amines.
Substitution: The imidazolium core can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium dithionite and zinc dust in acidic conditions are commonly used reducing agents.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted imidazolium salts.
科学的研究の応用
1,3-Dimethyl-2-[[4-(methylamino)phenyl]azo]-1H-imidazolium chloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 1,3-Dimethyl-2-[[4-(methylamino)phenyl]azo]-1H-imidazolium chloride involves its interaction with molecular targets such as enzymes and cellular components. The azo group can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. The imidazolium core can facilitate binding to specific receptors or enzymes, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Similar imidazolium core but lacks the azo group.
2-{[4-(dimethylamino)phenyl]diazenyl}-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride: Similar structure with slight variations in the substituents.
Uniqueness
1,3-Dimethyl-2-[[4-(methylamino)phenyl]azo]-1H-imidazolium chloride is unique due to the presence of both the imidazolium core and the azo group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
89923-52-4 |
|---|---|
分子式 |
C12H16N5.Cl C12H16ClN5 |
分子量 |
265.74 g/mol |
IUPAC名 |
4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;chloride |
InChI |
InChI=1S/C12H15N5.ClH/c1-13-10-4-6-11(7-5-10)14-15-12-16(2)8-9-17(12)3;/h4-9H,1-3H3;1H |
InChIキー |
UKAOHXQFKKWTQC-UHFFFAOYSA-N |
正規SMILES |
CNC1=CC=C(C=C1)N=NC2=[N+](C=CN2C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4Z)-4-[(3-bromophenyl)methylene]-2-methyl-oxazol-5-one](/img/structure/B13782715.png)
![1-[4-[2-(4-ethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13782719.png)
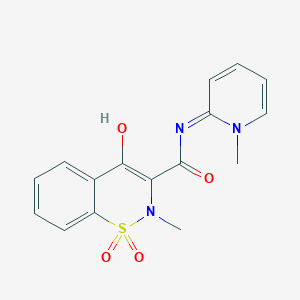
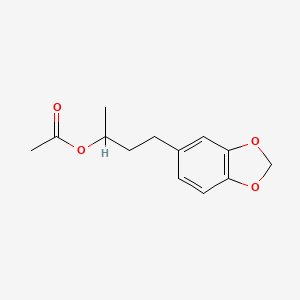
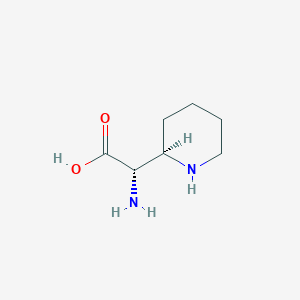


![N-[2-[2-(carbamoylamino)ethyl-ethylamino]ethyl]octadecanamide;diethyl hydrogen phosphate](/img/structure/B13782737.png)
![3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid](/img/structure/B13782741.png)


